molecular formula C9H4F3NOS B13217646 6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde

6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde

Cat. No.: B13217646
M. Wt: 231.20 g/mol
InChI Key: BQNWKZWMNNOIJQ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to a thieno[2,3-b]pyridine ring system

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: 6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid

    Reduction: 6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-methanol

    Substitution: Various substituted thieno[2,3-b]pyridine derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde is unique due to the combination of the trifluoromethyl group and the thieno[2,3-b]pyridine core, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and material properties .

Properties

Molecular Formula

C9H4F3NOS

Molecular Weight

231.20 g/mol

IUPAC Name

6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde

InChI

InChI=1S/C9H4F3NOS/c10-9(11,12)7-2-1-5-3-6(4-14)15-8(5)13-7/h1-4H

InChI Key

BQNWKZWMNNOIJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=C(S2)C=O)C(F)(F)F

Origin of Product

United States

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